molecular formula C9H9BrO B8058846 (E)-1-(2-Bromovinyl)-4-methoxybenzene

(E)-1-(2-Bromovinyl)-4-methoxybenzene

Cat. No.: B8058846
M. Wt: 213.07 g/mol
InChI Key: MNSBHZNBVJAJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-Bromovinyl)-4-methoxybenzene: is an organic compound characterized by the presence of a methoxy group (-OCH₃) and a bromine atom attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromovinyl)-4-methoxybenzene typically involves the bromination of p-methoxystyrene. This can be achieved through the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(2-Bromovinyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form p-methoxybenzaldehyde.

    Reduction: The bromine atom can be reduced to form p-methoxystyrene.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: p-Methoxybenzaldehyde

    Reduction: p-Methoxystyrene

    Substitution: Various substituted styrenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: (E)-1-(2-Bromovinyl)-4-methoxybenzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-Bromovinyl)-4-methoxybenzene involves its interaction with various molecular targets. The methoxy group and bromine atom play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

    p-Methoxystyrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    p-Methoxybenzaldehyde: Contains an aldehyde group instead of a bromine atom, leading to different chemical properties and applications.

    p-Bromostyrene:

Uniqueness: (E)-1-(2-Bromovinyl)-4-methoxybenzene is unique due to the presence of both the methoxy group and bromine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-(2-bromoethenyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSBHZNBVJAJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Reactant of Route 4
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
(E)-1-(2-Bromovinyl)-4-methoxybenzene
Reactant of Route 6
(E)-1-(2-Bromovinyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.